molecular formula C9H11Cl3O3 B14483049 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate CAS No. 65277-16-9

2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate

Cat. No.: B14483049
CAS No.: 65277-16-9
M. Wt: 273.5 g/mol
InChI Key: YQFMBTTUATYFBB-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H11Cl3O3 It is a derivative of 2-oxocyclohexane-1-carboxylate, where the ethyl group is substituted with a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate typically involves the esterification of 2-oxocyclohexane-1-carboxylic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the 2-oxocyclohexane-1-carboxylate moiety, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

65277-16-9

Molecular Formula

C9H11Cl3O3

Molecular Weight

273.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H11Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2

InChI Key

YQFMBTTUATYFBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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